5-Bromo-3-cyclopropyl-1H-pyrrolo[2,3-b]pyridine is a chemical compound recognized for its potential applications in medicinal chemistry, particularly as an inhibitor of fibroblast growth factor receptors (FGFRs). This compound is identified by its CAS Number 1256818-80-0 and has a molecular weight of 237.1 g/mol. Its molecular formula is C10H9BrN2, and it is classified as a pyrrolopyridine derivative, which is notable for various biological activities, especially in cancer research.
The synthesis of 5-bromo-3-cyclopropyl-1H-pyrrolo[2,3-b]pyridine typically involves several steps that include the formation of the pyrrolo[2,3-b]pyridine core followed by bromination and cyclopropyl substitution.
The synthesis requires careful control of reaction conditions such as temperature, solvent choice, and reaction time to optimize yield and purity. Analytical techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry are employed to confirm the structure and purity of the synthesized compound.
The molecular structure of 5-bromo-3-cyclopropyl-1H-pyrrolo[2,3-b]pyridine can be described using various structural representations:
1S/C10H9BrN2/c11-7-3-8-9(6-1-2-6)5-13-10(8)12-4-7/h3-6H,1-2H2,(H,12,13)
C1CC1C2=CNC3=C2C=C(C=N3)Br
These codes provide a standardized way to encode the compound’s molecular structure for computational purposes.
The compound exhibits a solid-state structure with a molecular weight of 237.10 g/mol. Its physical properties suggest stability under dry conditions at temperatures ranging from 2 to 8 °C.
5-Bromo-3-cyclopropyl-1H-pyrrolo[2,3-b]pyridine is primarily studied for its reactivity towards FGFRs. It acts as a selective inhibitor, demonstrating significant biological activity against various cancer cell lines.
In vitro studies have shown that this compound inhibits cell proliferation and migration by disrupting FGFR signaling pathways. The interaction with FGFRs leads to downstream effects on cellular processes such as apoptosis and angiogenesis.
The mechanism of action involves the binding of 5-bromo-3-cyclopropyl-1H-pyrrolo[2,3-b]pyridine to FGFRs:
The inhibition results in reduced cell proliferation and migration, making it a promising candidate for cancer treatment strategies targeting aberrant FGFR signaling.
5-Bromo-3-cyclopropyl-1H-pyrrolo[2,3-b]pyridine is characterized by:
Key chemical properties include:
These properties are critical for handling and application in laboratory settings.
5-Bromo-3-cyclopropyl-1H-pyrrolo[2,3-b]pyridine has significant scientific uses:
Research continues to explore its potential in both preclinical and clinical settings, focusing on optimizing its efficacy and reducing potential side effects associated with FGFR inhibition.